molecular formula C13H17N3 B15262279 4-[(Piperazin-1-yl)methyl]-1H-indole

4-[(Piperazin-1-yl)methyl]-1H-indole

Cat. No.: B15262279
M. Wt: 215.29 g/mol
InChI Key: COUJQDCXQPRAKR-UHFFFAOYSA-N
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Description

4-[(Piperazin-1-yl)methyl]-1H-indole is a compound that features a piperazine ring attached to an indole moiety via a methylene bridge. This structure is significant due to the biological activities associated with both the piperazine and indole components. Piperazine derivatives are known for their wide range of pharmacological activities, while indole derivatives are prominent in medicinal chemistry for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Piperazin-1-yl)methyl]-1H-indole typically involves the reaction of 1H-indole with piperazine in the presence of a suitable methylene donor. One common method is the Mannich reaction, where formaldehyde is used as the methylene donor. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(Piperazin-1-yl)methyl]-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Amino-substituted indole derivatives.

    Substitution: Halogenated or nitrated indole derivatives[][5].

Scientific Research Applications

4-[(Piperazin-1-yl)methyl]-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(Piperazin-1-yl)methyl]-1H-indole involves its interaction with various molecular targets. The indole moiety can interact with receptors and enzymes through π-π stacking and hydrogen bonding, while the piperazine ring can enhance the compound’s solubility and bioavailability. These interactions can modulate biological pathways, leading to the compound’s observed pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Bromophenyl)piperazin-1-yl)]methyl-1H-indole
  • 2-[(4-Methylpiperazin-1-yl)methyl]-1H-indole
  • 4-[(Cyclopropanecarbonyl)piperazin-1-yl)methyl]-1H-indole

Uniqueness

4-[(Piperazin-1-yl)methyl]-1H-indole is unique due to its specific combination of the indole and piperazine moieties, which confer a distinct set of biological activities. The methylene bridge linking the two components allows for a flexible structure that can interact with a variety of biological targets, making it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

4-(piperazin-1-ylmethyl)-1H-indole

InChI

InChI=1S/C13H17N3/c1-2-11(10-16-8-6-14-7-9-16)12-4-5-15-13(12)3-1/h1-5,14-15H,6-10H2

InChI Key

COUJQDCXQPRAKR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=C3C=CNC3=CC=C2

Origin of Product

United States

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